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Compound of Interest

Compound Name: Azonine

Cat. No.: B14745161

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the aromaticity of azonine and its isoelectronic
carbocyclic analogue, cyclononatetraene, focusing on their electronic structure and stability.
This analysis is crucial for understanding the reactivity and potential applications of these nine-
membered ring systems in various fields, including medicinal chemistry and materials science.

Introduction to Aromaticity in Nine-Membered Rings

Aromaticity, a concept central to organic chemistry, describes the enhanced stability of certain
cyclic, planar, and conjugated molecules. According to Hiuckel's rule, systems with (4n+2) 1t-
electrons exhibit aromatic character. Both azonine (a heterocyclic amine) and the anion of
cyclononatetraene possess the potential for aromaticity due to their cyclic and conjugated
structures.

Azonine (CsHoN) is a heterocyclic compound containing a nitrogen atom within a nine-
membered ring. It is recognized as an aromatic molecule, exhibiting considerable stability.
Azonine and the cyclononatetraenide anion are notable for being among the largest
monocyclic all-cis ring systems to display aromaticity and maintain a near-planar structure.

Cyclononatetraene (CoHa1o), in its neutral form, is a non-aromatic molecule as it contains 8 Tt-
electrons, which does not adhere to Hickel's rule. However, upon deprotonation, it forms the
cyclononatetraenide anion (CoHo™), a 10 1t-€lectron system that fulfills the criteria for
aromaticity.
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Quantitative Comparison of Aromaticity

The degree of aromaticity can be quantified using various experimental and computational

methods. Here, we compare azonine and the cyclononatetraenide anion based on available

data.

Parameter

Azonine (CsHgN)

Cyclononatetraenid
e Anion (CoHs™)

Neutral
Cyclononatetraene
(CoH10)

1t-Electron Count 10 10 8

Huckel's Rule (4n+2) Fulfills (n=2) Fulfills (n=2) Does not fulfill (4n)
Non-

Aromatic Character Aromatic Aromatic aromatic/Antiaromatic
(if planar)

NICS(0) (ppm)

-12.509[1][2]

Data not available in a
directly comparable
study, but expected to

be strongly negative.

Data not available, but
expected to be
positive if forced

planar.

Resonance Energy

Data not available.

Data not available.

Not applicable.

*H NMR Chemical
Shifts

Data not available.
Protons are expected
to be deshielded.

Data not available.
Protons are expected
to be deshielded.

Not applicable for

aromatic comparison.

Note: Nucleus-Independent Chemical Shift (NICS) is a computational method to evaluate

aromaticity. A negative NICS value at the center of the ring (NICS(0)) is indicative of a diatropic

ring current and thus aromaticity. While a specific, directly comparable NICS value for the

cyclononatetraenide anion was not found in the surveyed literature, its established aromaticity

as a 10 1t-electron system strongly suggests a significantly negative NICS value, similar to or

even greater than that of azonine.

Experimental and Computational Protocols
Nucleus-Independent Chemical Shift (NICS) Calculation
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NICS values are a widely used computational tool to assess aromaticity by probing the
magnetic shielding at the center of a ring system.

Methodology:

o Geometry Optimization: The molecular structure of the compound is first optimized using a
suitable level of theory, for example, Density Functional Theory (DFT) with a basis set like
B3LYP/6-311G(2d,p).

e NICS Calculation: A "ghost" atom (typically a Bqg dummy atom in Gaussian software) is
placed at the geometric center of the ring (for NICS(0)) or at a specific distance above the
ring plane (e.g., 1 A for NICS(1)).

e NMR Calculation: A nuclear magnetic resonance (NMR) calculation is then performed using
the Gauge-Independent Atomic Orbital (GIAO) method to compute the magnetic shielding
tensor at the position of the ghost atom.

e NICS Value: The NICS value is the negative of the calculated isotropic magnetic shielding
value. A negative value indicates aromaticity (shielding), while a positive value suggests anti-
aromaticity (deshielding).

Determination of Resonance Energy

Resonance energy quantifies the extra stability of a conjugated system compared to a
hypothetical localized structure. It can be determined experimentally or computationally.

Experimental Protocol (via Heat of Hydrogenation):

o Calorimetry: The heat of hydrogenation (AH_hydrog) of the aromatic compound (e.g.,
benzene) is measured using a calorimeter.

o Reference Compound: The AH_hydrog of a non-aromatic analogue with one double bond
(e.g., cyclohexene) is also measured.

o Calculation: The theoretical AH_hydrog for a hypothetical non-aromatic version of the cyclic
compound with localized double bonds is calculated by multiplying the AH_hydrog of the
reference compound by the number of double bonds in the aromatic system.
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» Resonance Energy: The resonance energy is the difference between the calculated
theoretical AH_hydrog and the experimentally measured AH_hydrog of the aromatic
compound.

Computational Protocol (Aromatic Stabilization Energy - ASE):

Aromatic Stabilization Energy (ASE) is a computational equivalent of resonance energy. It is
often calculated using isodesmic or homodesmotic reactions where the number and types of
bonds are conserved on both sides of the reaction, thus minimizing errors in the calculation.
The ASE is the calculated enthalpy change of such a reaction.

Logical Relationship Diagram

The following diagram illustrates the logical flow for comparing the aromaticity of azonine and
cyclononatetraene.
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Caption: Logical workflow for comparing the aromaticity of azonine and cyclononatetraene.

Conclusion

Both azonine and the cyclononatetraenide anion are considered aromatic species, adhering to
Hickel's rule with 10 t-electrons. The calculated NICS value for azonine provides strong
quantitative evidence for its aromaticity. In contrast, neutral cyclononatetraene, with its 8 1t-
electrons, is non-aromatic. The facile deprotonation of cyclononatetraene to its aromatic anion
highlights the thermodynamic driving force to achieve a stable, aromatic electronic
configuration. While directly comparable experimental data for resonance energy and *H NMR
chemical shifts are not readily available in the literature, the theoretical and established
principles of aromaticity provide a clear distinction between these two nine-membered ring
systems. Further comparative computational studies would be beneficial to provide a more
detailed quantitative analysis of their relative aromaticities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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